
Caesalpin J
Overview
Description
Caesalpin J is a phenolic compound isolated from the genus Caesalpinia . The species of Caesalpinia are widely distributed over all continents and contain a large amount of unusual secondary metabolites with vast biological potential . Caesalpin J is one of these secondary metabolites .
Synthesis Analysis
The synthesis of Caesalpin J involves isolation from the roots and heartwood of the Caesalpinia species . The structures of the compounds are identified by spectroscopic analysis methods, such as 1D and 2D NMR, along with high-resolution mass spectral data .Scientific Research Applications
Isolation and Structural Analysis : Caesalpins J, among other compounds, were isolated from Caesalpinia species. These compounds' structures are often related to 3-benzyl-chroman compounds and brazilin, suggesting their potential use in chemical and pharmacological research (Shimokawa et al., 1985).
Cancer Research : In a study, cassane-type diterpenes like caesalpins A-H were isolated from Caesalpinia minax. Some of these compounds exhibited significant antiproliferative activity against cancer cells, indicating their potential in developing anticancer therapies (Ma et al., 2013).
DNA Strand-Scission Activity : A study involving Caesalpinia sappan L. (Leguminosae) found potent DNA strand-scission activity in its ethyl acetate extracts. Although caesalpine J was isolated as an inactive constituent, the study highlights the potential of compounds from Caesalpinia in DNA-related research (Woongchon et al., 2003).
Neuroprotective Effects : Research on cassane diterpenoids from Caesalpinia bonduc indicated that some isolated compounds, possibly related to caesalpins, exhibited neuroprotective effects. This suggests their applicability in neurological disorder research (Zhang et al., 2016).
Antidiabetic Potential : A study on Caesalpinia crista suggested that α-caesalpin compounds from this species have potential as antidiabetic agents. This indicates the possible relevance of caesalpin-type compounds in diabetes research (Sulfahri et al., 2019).
Tyrosinase Inhibitory Effects : Compounds from Caesalpinia sappan, including caesalpin J, were studied for their effects on tyrosinase in vitro and in vivo. Some compounds were found to be inhibitors, indicating their potential use in skin-related therapies (Niu et al., 2020).
Safety and Hazards
According to the Material Safety Data Sheet (MSDS) for Caesalpin J, it is not classified under physical, health, or environmental hazards . In case of exposure, the MSDS recommends flushing eyes or skin with plenty of water, not inducing vomiting if ingested, and moving to fresh air immediately if inhaled .
properties
IUPAC Name |
4,5,9-trihydroxy-17-methoxy-11-oxatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-15-16(21)7-9-4-12(19)13(20)6-11(9)17(15)3-2-10(18)5-14(17)23-8-16/h2-6,15,19-21H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHDLXNWTKIBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2(CC3=CC(=C(C=C3C14C=CC(=O)C=C4OC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912835 | |
| Record name | 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caesalpin J | |
CAS RN |
99217-67-1 | |
| Record name | Caesalpin J | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,10,11-Trihydroxy-13-methoxy-7,8-dihydro-3H,6H-7,12b-methanodibenzo[b,d]oxocin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B1202593.png)
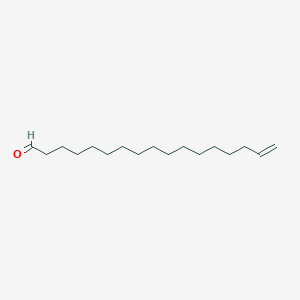
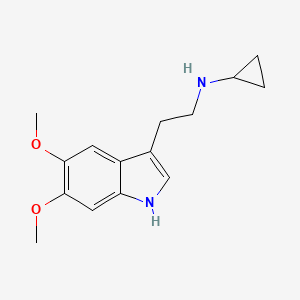

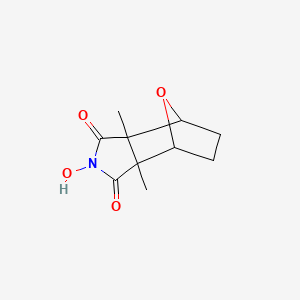

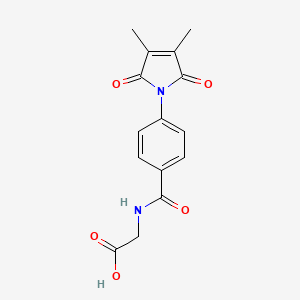
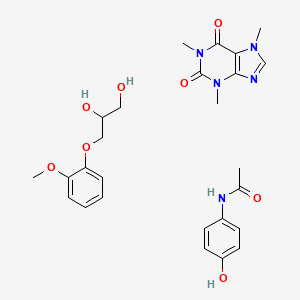


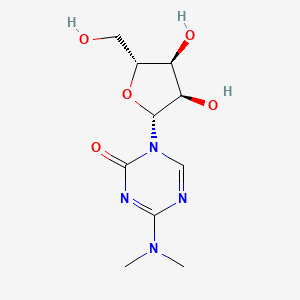
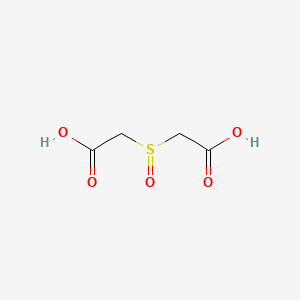
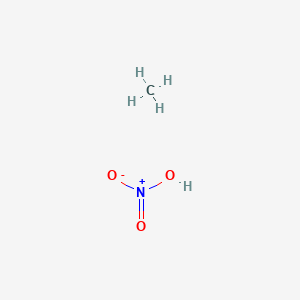
![N,N,N',N'-tetramethyl-N,N'-bis(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)decane-1,10-diaminium](/img/structure/B1202616.png)